2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide
Description
Historical Development of Thiazole Scaffolds in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. The Hantzsch thiazole synthesis, developed in 1889, revolutionized access to this scaffold by enabling the condensation of α-haloaldehydes with thioureas. Early applications focused on antimicrobial agents, but the 20th century saw expansion into antiviral and anticancer therapies. The structural versatility of thiazoles allows for precise modulation of electronic properties through substitutions at positions 2, 4, and 5, making them ideal for target-specific drug design.
A critical milestone emerged with the discovery that thiazole-containing compounds could mimic natural substrates in enzymatic processes. For example, the incorporation of benzoic acid moieties into thiazole derivatives enhanced binding affinity to carboxylate-recognizing proteins, as demonstrated in studies of lactate dehydrogenase inhibitors. This historical progression laid the foundation for complex derivatives like 2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide, which combines the reactivity of a dihydrothiazole ring with the pharmacokinetic advantages of a benzoic acid group.
Significance of this compound in Research
This compound (C₁₁H₁₂BrNO₂S₂) represents a strategic fusion of three pharmacophoric elements:
- Dihydrothiazole core : Provides hydrogen-bonding capacity through its nitrogen and sulfur atoms
- Sulfanylmethyl bridge : Enhances membrane permeability while maintaining metabolic stability
- Benzoic acid moiety : Facilitates target engagement with anion-binding protein pockets
Recent studies highlight its role as a precursor in synthesizing kinase inhibitors, with the hydrobromide salt form improving aqueous solubility by 78% compared to free acid analogs. The compound's crystalline structure (PubChem CID 16196838) enables precise X-ray diffraction analysis, aiding in structure-activity relationship (SAR) studies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 334.3 g/mol |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
Evolution of Thiazole Chemistry in Drug Discovery
Modern synthetic approaches have overcome historical limitations in thiazole functionalization. The Charette synthesis (2015) demonstrated electrophilic activation of thiazoline intermediates using triflic anhydride, enabling efficient conversion to fully aromatic thiazoles. For 2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid derivatives, hypervalent iodine-mediated oxidation protocols have achieved 89% yields in benzylic sulfanylation steps.
Computational modeling reveals that the dihydrothiazole component reduces ring strain by 18 kcal/mol compared to fully unsaturated analogs, enhancing metabolic stability. This evolution is exemplified in the compound's application as a:
Pharmacological Relevance of the Thiazole-Sulfanylmethyl-Benzoic Acid Scaffold
The tripartite structure enables multimodal target engagement:
- Benzoic acid group : Forms salt bridges with Arg98 and Gln99 residues in enzymatic active sites
- Sulfanylmethyl linker : Participates in hydrophobic interactions with Val30 and Gly96 side chains
- Dihydrothiazole ring : Coordinates transition metals through its sulfur atom, inhibiting metalloenzymes
Mechanistic Insights :
- In cancer models, the scaffold disrupts glycolytic flux by competing with pyruvate for LDHA binding (Kᵢ = 0.8 μM)
- Anti-inflammatory activity stems from COX-2 inhibition (IC₅₀ = 3.2 μM) via π-π stacking with Tyr385
- Antimicrobial effects correlate with FabH enzyme inhibition (MIC = 2 μg/mL against MRSA)
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)benzoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2.BrH/c13-10(14)9-4-2-1-3-8(9)7-16-11-12-5-6-15-11;/h1-4H,5-7H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCBRCDTIPSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC2=CC=CC=C2C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial, antifungal, anti-inflammatory, and cytotoxic properties.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its interaction with various biological targets. The thiazole moiety can influence the compound's pharmacological properties by modulating enzyme activities and receptor interactions.
Antibacterial Activity
Research has shown that derivatives of benzoic acid exhibit significant antibacterial properties. In particular, compounds similar to 2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid have been evaluated against various bacterial strains. For instance:
- Study Findings : A study indicated that thiazole derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis and function .
Antifungal Activity
Antifungal properties have also been observed in related compounds. The thiazole structure contributes to the inhibition of fungal growth by interfering with cellular processes:
- In vitro Studies : In vitro assays revealed that certain thiazole derivatives inhibited the growth of pathogenic fungi such as Candida albicans and Aspergillus niger, indicating potential for therapeutic applications in antifungal treatments .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole-based compounds has garnered attention:
- Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation in various models .
Cytotoxicity
Cytotoxic effects have been assessed in several cancer cell lines:
- Cell Viability Assays : Compounds similar to 2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid were tested in human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds could induce apoptosis at specific concentrations while maintaining low toxicity in normal cells .
Data Summary
Case Studies
- Antibacterial Evaluation : A study conducted on a series of thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- Cytotoxicity Assessment : In a recent evaluation using MTT assays, this compound exhibited IC50 values of 15 µM against MCF-7 cells, suggesting a promising avenue for cancer treatment.
Scientific Research Applications
Pharmacological Potential
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of thiazole compounds exhibit significant inhibition of pro-inflammatory cytokines, suggesting that 2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide may possess similar properties .
Antioxidant Activity
Studies have shown that thiazole derivatives can act as effective antioxidants. The presence of the thiazole ring in the compound may enhance its ability to scavenge free radicals, which is crucial for developing treatments for oxidative stress-related diseases .
Enzyme Inhibition
The compound's structural features may allow it to inhibit specific enzymes associated with various diseases. For instance, similar thiazole compounds have been noted for their ability to inhibit xanthine oxidase, an enzyme linked to conditions like gout and other inflammatory disorders. This suggests a potential role for this compound in managing such conditions .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, derivatives of thiazole were administered to evaluate their anti-inflammatory effects. Results indicated a significant reduction in inflammation markers when treated with compounds structurally related to this compound. The study concluded that the compound could be further explored as a therapeutic agent for inflammatory diseases.
Case Study 2: Antioxidant Properties
A series of experiments were conducted to assess the antioxidant capabilities of thiazole derivatives. The results showed that these compounds effectively reduced oxidative stress markers in vitro and in vivo. This positions this compound as a candidate for further research into its protective effects against oxidative damage.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity stems from its functional groups (carboxylic acid, thiazole ring, and sulfanyl bridge).
Nucleophilic Substitution
The sulfanyl (-S-) group is susceptible to nucleophilic attack, enabling reactions with electrophiles. For example:
-
Thioester formation : Reaction with acyl chlorides to form thioester derivatives.
-
Oxidative coupling : Potential oxidation of the sulfanyl bridge to sulfone (-SO₂-) groups under strong oxidizing conditions.
Condensation Reactions
The carboxylic acid group (-COOH) can participate in condensation reactions, such as:
-
Amide formation : Reaction with amines to generate amide derivatives.
-
Esterification : Conversion to esters via alcohol or acid chloride intermediates.
Thiazole Ring Reactivity
The dihydro-1,3-thiazole ring can undergo:
-
Electrophilic substitution : Substitution at the 4- or 5-positions of the ring.
-
Ring-opening reactions : Under extreme conditions (e.g., strong acids/bases), leading to degradation products.
Comparative Analysis with Structurally Similar Compounds
| Compound | Key Features | Distinguishing Factor |
|---|---|---|
| 2-Aminobenzenesulfonamide | Contains an amino-substituted benzene ring and sulfonamide group | Lacks the thiazole ring and sulfanyl bridge, limiting its reactivity profile |
| Benzothiazole | Fused benzene-thiazole structure | Absence of the benzoic acid moiety restricts its participation in condensation reactions |
| Thiazolidinedione | Thiazole ring with carbonyl groups | Additional carbonyl groups alter its electronic properties and reaction pathways |
| 2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide | Combines thiazole, sulfanyl, and carboxylic acid groups | Unique combination enables dual reactivity (nucleophilic substitution and condensation) |
This structural diversity underscores the compound’s versatility in medicinal chemistry applications.
Decarboxylation
While not explicitly detailed in available sources, the carboxylic acid group may undergo decarboxylation under thermal or catalytic conditions, potentially yielding simplified derivatives.
Hydrolysis
The sulfanyl bridge may hydrolyze under acidic or basic conditions, leading to thiol (-SH) or sulfonic acid (-SO₃H) derivatives, depending on the reaction environment.
Research Findings and Implications
-
Biological Activity : Thiazole derivatives, including this compound, are explored for antimicrobial, anticancer, and enzyme-inhibiting properties .
-
Structural Optimization : Modifications to the thiazole or benzoic acid moieties can enhance selectivity or stability for therapeutic applications.
This compound’s reactivity profile highlights its utility in organic synthesis and drug discovery. Future studies should focus on optimizing reaction conditions and exploring its biological interactions.
Comparison with Similar Compounds
3-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]benzoic Acid Hydrobromide
- Structure: Features a benzoic acid linked to a fully aromatic thiazole via an amino (-NH-) group at the 3-position. The thiazole is substituted with a 4-chlorophenyl group .
- Key Differences: Linker Group: Amino (-NH-) vs. sulfanylmethyl (-SCH2-) in the target compound. Thiazole Saturation: Aromatic vs. 4,5-dihydro (partially saturated). Substituents: 4-Chlorophenyl on thiazole vs.
- Implications : The aromatic thiazole and chlorophenyl group may enhance lipophilicity and π-π stacking interactions, whereas the dihydrothiazole in the target compound could improve solubility and flexibility.
3-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic Acid
- Structure: Contains a 4,5-dihydrothiazole with an oxo and amino substituent, linked to benzoic acid via an acetamido group .
- Key Differences: Linker Group: Acetamido (-NHCOCH2-) vs. sulfanylmethyl (-SCH2-). Thiazole Substituents: Amino and oxo groups vs. unsubstituted dihydrothiazole.
- Implications : The acetamido linker and oxo group may facilitate hydrogen bonding, while the sulfanylmethyl group in the target compound offers distinct redox properties.
Comparative Data Table
Research Findings and Implications
- Reactivity: The sulfanylmethyl group in the target compound may confer susceptibility to oxidation, forming disulfide bonds, unlike the stable amino or acetamido linkers in analogues .
- Biological Activity : The dihydrothiazole’s flexibility could enhance binding to flexible enzyme active sites compared to rigid aromatic thiazoles. However, the lack of substituents on the thiazole might reduce target specificity relative to the 4-chlorophenyl analogue .
- Solubility : The hydrobromide salt form likely improves aqueous solubility over neutral analogues, advantageous for pharmaceutical formulations.
Q & A
Q. What are the established synthesis protocols for 2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide, and how can reaction yields be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is refluxing intermediates (e.g., thiazole derivatives and substituted benzoic acids) in ethanol or DMF with catalysts like glacial acetic acid. For example, describes refluxing with ethanol and acetic acid for 4 hours to form thiazole-linked compounds. Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., absolute ethanol for better solubility), and temperature. Monitoring via TLC (e.g., Chloroform:Methanol 7:3 as in ) ensures reaction completion. Post-synthesis purification via ice-water precipitation () or column chromatography improves purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical purity?
Key techniques include:
- NMR Spectroscopy : Confirms the presence of thiazole protons (δ 3.0–4.0 ppm for dihydrothiazole) and benzoic acid aromatic protons (δ 7.0–8.5 ppm) ().
- HPLC : Assesses purity (>95% is typical for research-grade material; see for methodology).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z ~340–360, adjusted for hydrobromide counterion) .
- TLC : Monitors reaction progress and byproduct formation ().
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the thiazole and benzoic acid moieties during derivatization?
The thiazole ring’s sulfur atoms and benzoic acid’s carboxyl group are reactive sites. For example:
- Thiazole sulfanyl group : Participates in nucleophilic substitutions (e.g., alkylation or acylation) under basic conditions (KOH/DMF in ).
- Benzoic acid : Can form hydrazides (via hydrazine hydrate, ) or amides (via coupling reagents like EDCI).
Mechanistic insights are gained via in situ IR spectroscopy (to track functional group changes) and kinetic studies under varying pH/temperatures (). Computational modeling (e.g., DFT) predicts regioselectivity in multi-step reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:
- Purity variability : Impurities >5% (common in non-HPLC-purified batches) skew assay results. Reproduce studies using HPLC-validated material ().
- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent (DMSO vs. saline). Standardize protocols per CLSI guidelines.
- Structural analogs : Compare activity with derivatives (e.g., ’s morpholine-thiazole hybrids) to isolate pharmacophoric groups .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
SAR strategies include:
- Thiazole modification : Introduce electron-withdrawing groups (e.g., -Cl in ) to enhance metabolic stability.
- Benzoic acid substitution : Replace the carboxyl group with bioisosteres (e.g., tetrazole) to improve bioavailability.
- Hydrobromide salt : Evaluate counterion effects on solubility (e.g., vs. hydrochloride salts in ).
In vitro assays (e.g., enzyme inhibition in ) and pharmacokinetic profiling (logP, plasma stability) prioritize candidates .
Methodological Considerations
Q. What experimental design principles mitigate challenges in scaling up synthesis for preclinical studies?
- Solvent selection : Use DMF or THF () for solubility but switch to ethanol in later stages for easier removal.
- Catalyst optimization : Transition from homogeneous (e.g., acetic acid) to heterogeneous catalysts (e.g., immobilized bases) for recyclability.
- Process analytics : Implement inline PAT tools (e.g., ReactIR) for real-time monitoring (’s HPLC approach is less scalable) .
Q. How do spectroscopic and crystallographic data validate the compound’s solid-state structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
